molecular formula C24H21ClN4O5 B2655458 N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1105226-03-6

N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide

Cat. No.: B2655458
CAS No.: 1105226-03-6
M. Wt: 480.91
InChI Key: ZADQYCITDBSDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a structurally complex acetamide derivative featuring:

  • A 3-chloro-2-methylphenyl group linked via an acetamide moiety.
  • A 2-oxopyridin-1(2H)-yl (pyridinone) ring substituted at position 3 with a 1,2,4-oxadiazole heterocycle.
  • The oxadiazole ring is further substituted with a 3,4-dimethoxyphenyl group.

This architecture combines electron-withdrawing (chloro, oxadiazole) and electron-donating (methoxy) groups, which may influence its physicochemical properties, metabolic stability, and biological activity. The pyridinone and oxadiazole moieties are known pharmacophores in medicinal chemistry, often associated with kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O5/c1-14-17(25)7-4-8-18(14)26-21(30)13-29-11-5-6-16(24(29)31)23-27-22(28-34-23)15-9-10-19(32-2)20(12-15)33-3/h4-12H,13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADQYCITDBSDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a complex organic compound with potential biological activities, particularly in the field of cancer research. The compound's structure incorporates a 1,2,4-oxadiazole moiety, which has been recognized for its diverse pharmacological properties. This article explores the biological activity of this compound through a detailed review of its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular characteristics of this compound are summarized in the following table:

PropertyValue
Molecular Weight 552.09 g/mol
Molecular Formula C29 H30 Cl N3 O4
LogP 4.8398
Polar Surface Area 55.938 Ų
Hydrogen Bond Acceptors 8
Hydrogen Bond Donors 1

The compound exhibits a racemic mixture and shows significant lipophilicity as indicated by its logP value, suggesting good membrane permeability which is crucial for drug design.

Anticancer Potential

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit promising anticancer activities. A review on oxadiazole derivatives highlighted their ability to inhibit key enzymes involved in cancer proliferation, such as thymidylate synthase and HDAC (Histone Deacetylases) . Specifically, studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that related oxadiazole compounds exhibited cytotoxic effects against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines. The IC50 values for these compounds were significantly lower than those of established chemotherapeutics like doxorubicin .
    Cell LineIC50 Value (µM)Reference Compound
    CEM-13<0.65Doxorubicin
    MCF-710.38Tamoxifen
    MEL-8<2.41Doxorubicin
  • Mechanism of Action : Flow cytometry assays indicated that these compounds act as potent inducers of apoptosis through the activation of p53 and caspase pathways . This suggests that the compound may effectively trigger programmed cell death in malignant cells.

Other Biological Activities

Beyond anticancer properties, oxadiazoles have been reported to exhibit various other biological activities including:

  • Antimicrobial Activity : Several studies have documented the antimicrobial effects of oxadiazole derivatives against both Gram-positive and Gram-negative bacteria.
  • Antiviral Properties : Some derivatives have shown moderate to high virucidal action against viruses such as the tobacco mosaic virus .

Scientific Research Applications

Structure and Composition

The compound is characterized by the following chemical formula:

  • Molecular Formula : C25H24ClN3O4
  • Molecular Weight : 469.93 g/mol

The structure includes a chloro-substituted aromatic ring, an oxadiazole moiety, and a pyridine derivative, which contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide. The compound has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (breast)0.67
A549 (lung)0.80
DU145 (prostate)0.87

These values indicate potent activity against these cancer types, suggesting that this compound could serve as a lead in anticancer drug development.

Other Therapeutic Applications

Beyond oncology, compounds similar to this compound have shown promise in other areas:

  • Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Potential applications in treating inflammatory diseases have been noted.

Case Study 1: Anticancer Evaluation

In a study conducted by Arafa et al., various oxadiazole derivatives were synthesized and tested for their anticancer activity against human cancer cell lines. This compound was among the most potent compounds identified, demonstrating IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with target proteins involved in cancer pathways. These studies revealed strong interactions with key enzymes such as EGFR and Src kinases .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Acetamide Derivatives

Compound Name / ID Key Substituents/Modifications Molecular Weight (g/mol) Heterocyclic Core Evidence Source
Target Compound 3-chloro-2-methylphenyl, 3,4-dimethoxyphenyl-oxadiazole, pyridinone ~483.9 (estimated) 1,2,4-oxadiazole -
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide 3-chloro-4-methoxyphenyl, 4-chlorophenyl-oxadiazole, dimethylpyridinone ~528.3 1,2,4-oxadiazole
N-(3-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-chloro-2-methylphenyl, 4-ethoxyphenyl-triazole, pyridine ~482.9 1,2,4-triazole
2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide 2-chlorophenyl, thienopyridine-oxadiazole, p-tolyl ~535.1 1,3,4-oxadiazole
N-{2-[4-Cyclopropyl-5-oxo-3-(3-pyridinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide 2,4-dichlorophenoxy, cyclopropyl-triazole, pyridine ~478.3 1,2,4-triazole

Key Observations:

Heterocyclic Variations: The target compound’s 1,2,4-oxadiazole core (known for metabolic stability and π-π stacking) contrasts with 1,2,4-triazole (e.g., ) or 1,3,4-oxadiazole () analogs. Triazoles often enhance hydrogen-bonding capacity, while oxadiazoles improve lipophilicity .

Substituent Impact :

  • The 3,4-dimethoxyphenyl group in the target compound may enhance solubility compared to chlorophenyl substituents (). Methoxy groups also modulate electron density, affecting binding to hydrophobic pockets .
  • Chloro substituents (e.g., 3-chloro-2-methylphenyl in the target vs. 4-chlorophenyl in ) influence steric hindrance and halogen bonding with biological targets .

Biological Implications: Compounds with 1,2,4-oxadiazole and pyridinone scaffolds (e.g., ) are frequently investigated as kinase inhibitors or antimicrobial agents. The target compound’s dimethoxyphenyl group could confer selectivity for enzymes like COX-2 or P450 isoforms . Sulfanylacetamide derivatives () often exhibit enhanced bioavailability due to thioether linkages, but the target compound lacks this feature, suggesting alternative metabolic pathways .

SAR Trends from Literature :

  • Chlorine atoms at meta/para positions (e.g., 3-chloro in the target vs. 4-chloro in ) improve target affinity but may reduce solubility .
  • Methoxy groups (e.g., 3,4-dimethoxy in the target) balance lipophilicity and metabolic oxidation rates compared to ethoxy () or halogenated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.